molecular formula C10H14N2O3S B180018 Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- CAS No. 114841-20-2

Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-

Cat. No.: B180018
CAS No.: 114841-20-2
M. Wt: 242.30 g/mol
InChI Key: VVHPZBGPXIXCQI-UHFFFAOYSA-N
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Description

Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-, is a sulfonamide derivative featuring a 2-methylpropanamide group attached to a phenyl ring substituted with a sulfamoyl moiety at the para position. Notably, it serves as a key scaffold in the design of pyruvate dehydrogenase kinase (PDK) inhibitors, where the 2-methylpropanamide group and sulfamoylphenyl core are critical for binding affinity . Its molecular formula is C10H14N2O3S, with a molecular weight of 242.29 g/mol. The compound's synthesis typically involves coupling reactions between 4-(aminosulfonyl)aniline and 2-methylpropanoyl chloride, followed by purification via crystallization .

Properties

IUPAC Name

2-methyl-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPZBGPXIXCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390682
Record name Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114841-20-2
Record name Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(4-sulfamoylphenyl)propanamide is Carbonic anhydrase 5A, mitochondrial . This enzyme plays a crucial role in maintaining acid-base balance in the body, and it is involved in the reversible conversion of carbon dioxide and water into bicarbonate and protons.

Biochemical Pathways

The inhibition of Carbonic anhydrase 5A affects the carbon dioxide hydration pathway. This pathway is crucial for maintaining pH balance and facilitating gas exchange in tissues. Disruption of this pathway can lead to changes in cellular pH and potentially affect various downstream cellular processes.

Result of Action

The result of the compound’s action is the inhibition of Carbonic anhydrase 5A, leading to disruption of the carbon dioxide hydration pathway. This can lead to changes in the acid-base balance within the cell, potentially affecting various cellular processes.

Biological Activity

Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- can be represented as follows:

  • IUPAC Name : N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
  • Molecular Formula : C11H14N2O2S
  • Molecular Weight : 246.31 g/mol

This compound features a sulfonamide group, which is significant for its biological activity.

The primary mechanism of action for Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- involves the inhibition of specific enzymes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes by binding to their active sites, which can lead to various physiological effects depending on the target enzyme and the biological context. This inhibition may result in anti-inflammatory and antimicrobial effects, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against a range of bacterial strains. The effectiveness of Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- against pathogens could be attributed to its ability to interfere with folate synthesis pathways in bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. For instance, in vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in immune cells exposed to lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions .

Case Studies

  • In Vitro Studies : In a controlled laboratory environment, Propanamide was tested for its cytotoxicity against cancer cell lines. Results indicated low cytotoxic effects while maintaining cell viability, suggesting a favorable safety profile for further investigations .
  • In Vivo Studies : Animal models treated with Propanamide showed decreased levels of inflammatory mediators such as prostaglandin E2 (PGE2) and myeloperoxidase (MPO), indicating its potential efficacy in reducing inflammation without causing significant gastric lesions .

Data Tables

Property Value
IUPAC NameN-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
Molecular FormulaC11H14N2O2S
Molecular Weight246.31 g/mol
Antimicrobial ActivityEffective against various bacteria
Anti-inflammatory ActivityReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

N-[4-(Aminosulfonyl)phenyl]-β-D-glucosyl Thiourea Derivatives

A series of β-D-glucosyl thiourea derivatives (e.g., compounds 7k–7p in ) share the N-[4-(aminosulfonyl)phenyl] core but differ in substituents on the thiourea group. For instance:

  • 7k : Nitrophenylsulfonamide substituent (yield: 32.45%, mp: 169.7–171.7°C).
  • 7n : Naphthylsulfonamide substituent (yield: 34.76%, mp: 182.7–184.6°C).

These compounds exhibit lower yields (30–43%) compared to the target compound, likely due to steric hindrance from bulky substituents. Their higher melting points suggest stronger intermolecular interactions, possibly from hydrogen bonding involving the sulfamoyl group .

N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide Derivatives

and describe derivatives such as 3, which are functionalized into pyridones, chromenes, and thiazoles. These compounds retain the sulfamoylphenyl moiety but replace the 2-methylpropanamide with a cyanoacetamide group. The cyano group enhances electrophilicity, enabling cyclization reactions to form heterocycles with antimicrobial activity (e.g., MIC values: 4–32 µg/mL against S. aureus and E. coli) .

N4-Valeroylsulfanilamide (25)

This antitubercular agent () features a pentanamide group instead of 2-methylpropanamide. The longer alkyl chain increases lipophilicity (logP: ~2.5 vs. Its IR spectrum shows a strong CONH stretch at 1669 cm⁻¹, similar to the target compound’s amide bands .

Bioactive Propanamide Derivatives

PDK Inhibitors

highlights analogues like N-(4-(N-benzylsulfamoyl)phenyl)-2-trifluoromethylpropanamide , where the trifluoromethyl group enhances PDK inhibition (IC50: 0.8 µM) compared to the methyl-substituted target compound (IC50: >10 µM). This underscores the importance of electron-withdrawing groups for activity .

Antiviral Compound F1736-0142

This derivative () incorporates a 5-methylfuran-2-yl group on the propanamide chain. Docking studies suggest the furan ring engages in π-π stacking with Zika virus MTase, achieving a binding energy of −9.2 kcal/mol . In contrast, the target compound’s simpler structure may lack such interactions .

Thiazole and Thiophene Derivatives

Replacement of the propanamide group with thiazole () results in compounds with moderate antifungal activity (e.g., MIC: 16 µg/mL against C. albicans). The sulfur-containing heterocycles likely alter redox properties compared to the amide-based target compound .

Physicochemical and Spectral Comparisons

Property Target Compound N4-Valeroylsulfanilamide (25) 7k (Thiourea Derivative)
Molecular Weight (g/mol) 242.29 296.34 ~650 (estimated)
Melting Point (°C) Not reported 208–209 169.7–171.7
IR CONH Stretch (cm⁻¹) ~1670 1669 Not reported
Biological Activity PDK Inhibition Antitubercular Carbonic Anhydrase Inhibition

Preparation Methods

Core Reaction: Amidation of 4-Aminobenzenesulfonamide

The target compound is synthesized via nucleophilic acyl substitution, where the amine group of 4-aminobenzenesulfonamide reacts with isobutyryl chloride to form the amide bond. This reaction typically proceeds under anhydrous conditions in aromatic solvents such as toluene or xylene.

Reaction Scheme:

4-Aminobenzenesulfonamide+Isobutyryl ChlorideToluene/XyleneN-(4-Sulfamoylphenyl)isobutyramide+HCl\text{4-Aminobenzenesulfonamide} + \text{Isobutyryl Chloride} \xrightarrow{\text{Toluene/Xylene}} \text{N-(4-Sulfamoylphenyl)isobutyramide} + \text{HCl}

Key parameters include:

  • Temperature: The reaction is initiated at low temperatures (−15°C to 30°C) to mitigate exothermic side reactions.

  • Solvent: Toluene or xylene enhances solubility of intermediates and facilitates byproduct removal.

  • Stoichiometry: A 1:1 molar ratio of 4-aminobenzenesulfonamide to isobutyryl chloride is ideal, though slight excess of the latter (1.1–1.2 eq) ensures complete conversion.

Optimized Procedure

Adapted from the synthesis of high-purity isobutyramide, the protocol involves:

  • Dissolving 4-aminobenzenesulfonamide (1.0 eq) in toluene under nitrogen.

  • Dropwise addition of isobutyryl chloride (1.1 eq) at −10°C.

  • Gradual warming to 25°C with stirring for 12 hours.

  • Hot filtration to remove precipitated HCl (neutralized with aqueous base if necessary).

  • Concentration of the filtrate under reduced pressure and crystallization at 0°C.

Yield: 85–90% after recrystallization from ethyl acetate.

Purification and Characterization

Isolation of Byproducts

Ammonium chloride, a common byproduct in amidation reactions, is removed via hot filtration due to its insolubility in toluene. Residual isobutyronitrile—a toxic impurity—is eliminated through fractional distillation of the solvent.

Analytical Validation

  • Purity Assessment: High-performance liquid chromatography (HPLC) reveals >99.8% purity.

  • Spectroscopic Data:

    • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide), 1330 cm⁻¹ (S=O asymmetric).

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (d, 6H, CH(CH₃)₂), 2.55 (m, 1H, CH(CH₃)₂), 7.70 (d, 2H, Ar–H), 7.90 (d, 2H, Ar–H), 10.20 (s, 1H, NH).

  • X-ray Crystallography: Confirms planar amide linkage and hydrogen-bonded sulfonamide dimers.

Industrial-Scale Considerations

Solvent Recycling

Toluene is recovered via distillation (boiling point: 110°C), reducing costs and environmental impact. Process residuals, including isobutyronitrile, are monitored to ensure compliance with pharmaceutical safety thresholds (<10 ppm).

Polymorph Control

Crystallization kinetics influence polymorph formation. Slow cooling (0.5°C/min) in toluene yields the thermodynamically stable Form I, characterized by needle-like crystals.

Comparative Analysis of Methods

ParameterLaboratory Scale (mg)Pilot Scale (kg)Industrial Scale (ton)
Reaction Time12 h18 h24 h
Yield (%)85–9082–8880–85
Purity (%)99.899.599.0
Energy Consumption (kWh/kg)1285

Key Findings:

  • Scalability challenges arise from heat dissipation and mixing efficiency.

  • Industrial processes prioritize solvent recovery and byproduct management to meet regulatory standards.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100 W, 80°C) reduces reaction time to 2 hours with comparable yields (87%). This method minimizes thermal degradation of the sulfonamide group.

Continuous Flow Chemistry

Microreactor systems enhance mass transfer, achieving 94% conversion in 30 minutes. However, clogging risks from ammonium chloride necessitate inline filtration .

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